5-Methoxy-2-methylaniline

Description

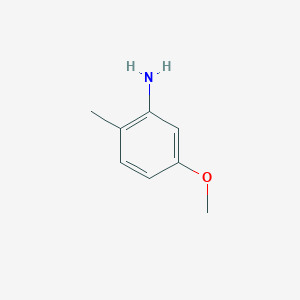

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJXLEZOFUNGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198897 | |

| Record name | 5-Methoxy-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50868-72-9 | |

| Record name | 5-Methoxy-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50868-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-methoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050868729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50868-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-5-methoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CG6GH37M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 5-Methoxy-2-methylaniline: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 5-Methoxy-2-methylaniline (CAS No: 50868-72-9), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 5-Methoxy-2-methylaniline.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.94 | Doublet (d) | 7.53 | Ar-H |

| 6.28 | Doublet (d) | 7.53 | Ar-H |

| 6.26 | Singlet (s) | - | Ar-H |

| 3.78 | Singlet (s) | - | -OCH₃ |

| 3.5 | Broad (br) | - | -NH₂ |

| 2.10 | Singlet (s) | - | Ar-CH₃ |

| 1.6 | Broad (br) | - | -NH₂ |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 137 | 100% | [M]⁺ (Molecular Ion) |

| 136 | ~90% | [M-H]⁺ |

| 106 | ~40% | [M-CH₃O]⁺ |

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for this type of compound.[2]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring |

| 3000-2850 | C-H Stretch (sp³) | Methyl Groups |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Aryl Ether |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or 400 MHz spectrometer.[1] The sample (5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, the solvent signal (for CDCl₃, δ = 77.16 ppm) is often used as a reference.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of small, volatile organic molecules like 5-Methoxy-2-methylaniline. The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

For a solid sample such as 5-Methoxy-2-methylaniline, Fourier Transform Infrared (FT-IR) spectroscopy can be performed using a KBr pellet or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-Methoxy-2-methylaniline.

References

Physical and chemical properties of 5-Methoxy-2-methylaniline

An In-depth Technical Guide to 5-Methoxy-2-methylaniline

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 5-Methoxy-2-methylaniline (CAS No. 50868-72-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

5-Methoxy-2-methylaniline, also known as 5-Methoxy-o-toluidine or 2-Amino-4-methoxytoluene, is an aromatic amine.[1][2][3] Its structure is characterized by a benzene ring substituted with a methyl group, an amino group, and a methoxy group.

| Identifier | Value |

| IUPAC Name | 5-methoxy-2-methylaniline[3][4] |

| CAS Number | 50868-72-9[1][2][4][5][6] |

| Molecular Formula | C₈H₁₁NO[1][2][5][6][7][8][9] |

| Canonical SMILES | CC1=C(C=C(C=C1)OC)N[1][3][9] |

| InChI | InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3[3][10][11] |

| InChIKey | RPJXLEZOFUNGNZ-UHFFFAOYSA-N[3][4] |

Physical Properties

5-Methoxy-2-methylaniline is typically a solid at room temperature, with its color ranging from white to tan or orange.[5][7][12]

| Property | Value |

| Molecular Weight | 137.18 g/mol [1][2][3][4][5][6][7][8][9] |

| Appearance | White to gray to tan crystalline powder; White to yellow to orange solid[5][7][12] |

| Melting Point | 43-46 °C[4][7][8][12][13] |

| Boiling Point | 252.2 - 253 °C at 760 mmHg[4][9][12] |

| Flash Point | 113 °C[4][9][13] |

| Solubility | Slightly soluble in water[6][12] |

Chemical Properties and Reactivity

As an aromatic amine, 5-Methoxy-2-methylaniline is used as a building block in organic synthesis.[1][7] It is notably used in the preparation of N-(5-methoxy-2-methylphenyl)acetamide.[7][12]

-

Stability : Stable under recommended storage conditions.[14]

-

Conditions to Avoid : Exposure to air and light should be minimized.[5] Incompatible products should be avoided.[14][15]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[14][15]

-

Hazardous Decomposition Products : Under fire conditions, it can emit toxic fumes, including carbon oxides and nitrogen oxides (NOx).[8][14]

Experimental Protocols

Synthesis of 5-Methoxy-2-methylaniline

A common laboratory-scale synthesis involves the reduction of a nitroaromatic precursor.[12][16]

Reaction: Reduction of 4-methoxy-1-methyl-3-nitrobenzene.

Materials:

-

4-methoxy-1-methyl-3-nitrobenzene (18.0 g, 108 mmol)

-

1,2-dimethoxyethane (DME) (160 mL)

-

10% Palladium on Carbon (Pd/C) catalyst (0.9 g)

-

Hydrazine hydrate (16.17 g, 323 mmol, plus an additional 3 mL)

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-methoxy-1-methyl-3-nitrobenzene in DME.[12]

-

Add the 10% Pd/C catalyst to the solution.[12]

-

Slowly add hydrazine hydrate dropwise to the mixture.[12][16]

-

Heat the reaction mixture to reflux and stir continuously for 4 hours.[12]

-

After 4 hours, add an additional 3 mL of hydrazine hydrate and continue stirring under reflux for 2 days.[12]

-

Upon completion, cool the mixture to room temperature.[12]

-

Filter the mixture through a diatomaceous earth pad to remove the Pd/C catalyst.[12]

-

Concentrate the filtrate under reduced pressure to remove the solvent.[12]

-

The crude product is obtained as a yellow oil, which solidifies upon further vacuum drying to a pale yellow solid.[12]

Visualization of Synthesis Workflow:

Caption: Synthesis of 5-Methoxy-2-methylaniline from its nitro precursor.

Spectral Data

The structure of the synthesized product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (300 MHz, CDCl₃): δ 6.94 (d, J = 7.53 Hz, 1H), 6.28 (d, J = 7.53 Hz, 1H), 6.26 (s, 1H), 3.78 (s, 3H), 3.5 (br, 1H), 2.10 (s, 3H), 1.6 (br, 1H).[12]

Applications in Research and Development

5-Methoxy-2-methylaniline is a valuable aromatic amine compound widely utilized in biochemical experiments and drug synthesis research.[1] Its structure is a fragment found in numerous compounds with diverse biological activities, including potent inhibitors of VEGFR2, a key receptor in angiogenesis, making it significant in the development of antitumor agents.[17]

Visualization of Role in Drug Discovery:

References

- 1. 5-Methoxy-2-methylaniline | TargetMol [targetmol.com]

- 2. scbt.com [scbt.com]

- 3. 5-Methoxy-o-toluidine | C8H11NO | CID 99500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methoxy-2-methylaniline | 50868-72-9 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. 5-Methoxy-2-methylaniline, 97% | Fisher Scientific [fishersci.ca]

- 7. 5-Methoxy-2-methylaniline, 97% 50868-72-9 manufacturers in India | 5-Methoxy-2-methylaniline, 97% - India with worldwide shipping [ottokemi.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. 5-Methoxy-2-methylaniline | 50868-72-9 | FM68064 [biosynth.com]

- 10. 2-Methoxy-5-methylaniline 99 120-71-8 [sigmaaldrich.com]

- 11. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum [chemicalbook.com]

- 12. 5-Methoxy-2-methylaniline | 50868-72-9 [chemicalbook.com]

- 13. 5-Methoxy-2-methylaniline, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Methoxy-2-methylaniline

This guide provides an in-depth overview of 5-Methoxy-2-methylaniline, a significant aromatic amine compound utilized in biochemical research and drug synthesis.[1] It details its chemical identity, physicochemical properties, synthesis protocols, and key applications for researchers, scientists, and professionals in drug development.

Chemical Identification and Structure

5-Methoxy-2-methylaniline, also known as 5-Methoxy-o-toluidine or 2-Amino-4-methoxytoluene, is an organic compound widely used as a building block in the synthesis of more complex molecules.[1][2][3]

The molecular structure consists of an aniline ring substituted with a methyl group at position 2 and a methoxy group at position 5.

Physicochemical Properties

The key physical and chemical properties of 5-Methoxy-2-methylaniline are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to gray to tan crystalline powder. | [7] |

| Melting Point | 43-46 °C (lit.) | [7][8] |

| Boiling Point | 253 °C (lit.) | [6][7] |

| Flash Point | 113 °C | [6] |

| Solubility | Slightly soluble in water. | [4][7] |

| Storage Temperature | Room temperature, under inert atmosphere. | [9] |

Spectroscopic Data

The structural confirmation of 5-Methoxy-2-methylaniline can be achieved through various spectroscopic techniques. The reported ¹H NMR data is as follows:

-

¹H NMR (300 MHz, CDCl₃) : δ 6.94 (d, J = 7.53 Hz, 1H), 6.28 (d, J = 7.53 Hz, 1H), 6.26 (s, 1H), 3.78 (s, 3H), 3.5 (br, 1H), 2.10 (s, 3H), 1.6 (br, 1H).[7]

Synthesis Protocol

A common method for the synthesis of 5-Methoxy-2-methylaniline involves the reduction of a nitro-substituted precursor.[7]

Reaction: Reduction of 4-methoxy-1-methyl-3-nitrobenzene.

Materials:

-

4-methoxy-1-methyl-3-nitrobenzene (18.0 g, 108 mmol)

-

1,2-dimethoxyethane (DME) (160 mL)

-

10% Palladium on carbon (Pd/C) catalyst (0.9 g)

-

Hydrazine hydrate

Experimental Procedure:

-

Under a nitrogen atmosphere, dissolve 4-methoxy-1-methyl-3-nitrobenzene in 1,2-dimethoxyethane (DME).[7]

-

Add the 10% Pd/C catalyst to the solution.[7]

-

Slowly add hydrazine hydrate dropwise to the mixture.[7]

-

Heat the reaction mixture to reflux and maintain continuous stirring for 4 hours.[7]

-

After 4 hours, add an additional 3 mL of hydrazine hydrate and continue stirring under reflux for 2 days.[7]

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture through a diatomaceous earth pad to remove the catalyst.[7]

-

Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product as a yellow oil.[7]

-

Further drying under vacuum results in the solidification of the product to a pale yellow solid.[7]

Yield: 14.8 g (100% yield).[7]

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthesis workflow for 5-Methoxy-2-methylaniline.

Applications in Research and Development

5-Methoxy-2-methylaniline serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1]

-

Preparation of Amides: It is used in the preparation of N-(5-methoxy-2-methylphenyl)acetamide.[4][7][8]

-

Drug Discovery: As an aromatic amine, it is a key precursor for creating more complex molecules with potential biological activity.[1] The methoxy group is a prevalent substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME parameters.[10]

-

Neurochemical Research: Some derivatives have been studied for their neurotoxic or neuroprotective properties, potentially related to the inhibition of enzymes like monoamine oxidase A (MAO-A).[6]

Safety and Handling

5-Methoxy-2-methylaniline is associated with several hazard classifications.

-

Hazard Statements :

-

Precautionary Statements : Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

The logical relationship between the compound's structure and its application in drug discovery is outlined in the diagram below.

Caption: Role of 5-Methoxy-2-methylaniline in drug discovery.

References

- 1. 5-Methoxy-2-methylaniline | TargetMol [targetmol.com]

- 2. scbt.com [scbt.com]

- 3. 5-Methoxy-o-toluidine | C8H11NO | CID 99500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methoxy-2-methylaniline, 97% | Fisher Scientific [fishersci.ca]

- 5. 5-Methoxy-2-methylaniline | 50868-72-9 [sigmaaldrich.com]

- 6. 5-Methoxy-2-methylaniline | 50868-72-9 | FM68064 [biosynth.com]

- 7. 5-Methoxy-2-methylaniline | 50868-72-9 [chemicalbook.com]

- 8. 5-Methoxy-2-methylaniline, 97% 50868-72-9 manufacturers in India | 5-Methoxy-2-methylaniline, 97% - India with worldwide shipping [ottokemi.com]

- 9. 50868-72-9|5-Methoxy-2-methylaniline|BLD Pharm [bldpharm.com]

- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5-Methoxy-2-methylaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methoxy-2-methylaniline, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its solubility in various organic solvents, alongside detailed experimental protocols for solubility determination.

Introduction

5-Methoxy-2-methylaniline, an aromatic amine, is a crucial building block in the synthesis of a range of pharmaceutically active compounds. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final drug products. While extensive quantitative solubility data for this specific compound is not widely published, this guide synthesizes available information and provides a robust framework for its experimental determination.

Physicochemical Properties of 5-Methoxy-2-methylaniline

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Melting Point | 43-46 °C | |

| Boiling Point | 253 °C | |

| Appearance | White to gray to tan crystalline powder |

Solubility of 5-Methoxy-2-methylaniline

The solubility of 5-Methoxy-2-methylaniline is influenced by its molecular structure, which includes a polar amine group and a methoxy group, as well as a nonpolar methyl-substituted benzene ring. This amphiphilic nature results in varied solubility across different solvent classes.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 10 |

Qualitative Solubility Information

Qualitative assessments of the solubility of 5-Methoxy-2-methylaniline have been noted in several chemical catalogs and databases. This information provides a general guideline for solvent selection.

| Solvent | Solubility Description |

| Water | Slightly Soluble |

| Methanol | Slightly Soluble |

| Chloroform | Sparingly Soluble |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol for determining the solubility of 5-Methoxy-2-methylaniline in various organic solvents is provided below. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

5-Methoxy-2-methylaniline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Methoxy-2-methylaniline to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker.

-

Allow the mixtures to equilibrate for 24 to 48 hours to ensure that the solvent is fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 5-Methoxy-2-methylaniline of known concentrations in the solvent of interest.

-

Analyze the standard solutions using either HPLC with a UV detector or a UV-Vis spectrophotometer to generate a calibration curve.

-

Analyze the diluted sample under the same conditions.

-

Determine the concentration of 5-Methoxy-2-methylaniline in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Logical Relationship for Solvent Selection

The choice of solvent for a particular application involving 5-Methoxy-2-methylaniline will depend on the desired solubility. The following diagram illustrates the general relationship between solvent properties and expected solubility.

Caption: Factors influencing the solubility of 5-Methoxy-2-methylaniline in different solvent classes.

Conclusion

This technical guide provides a foundational understanding of the solubility of 5-Methoxy-2-methylaniline. While quantitative data remains limited, the provided experimental protocol offers a reliable method for its determination. A systematic study of its solubility in a broader range of organic solvents would be a valuable contribution to the field, aiding in the process development and formulation of pharmaceuticals derived from this important intermediate.

The Rising Potential of 5-Methoxy-2-methylaniline Derivatives in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

The scaffold of 5-methoxy-2-methylaniline, a seemingly simple aromatic amine, has emerged as a privileged structure in the landscape of medicinal chemistry. Its derivatives are demonstrating a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer and antimicrobial potential of these compounds. We delve into the quantitative measures of their efficacy, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Anticancer Activity: Targeting Key Signaling Cascades

Derivatives of 5-methoxy-2-methylaniline have shown significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the most notable targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Anilinoquinazoline and Anilinoquinoline Derivatives as EGFR and VEGFR-2 Inhibitors

A prominent class of compounds incorporating the 5-methoxy-2-methylaniline moiety are the anilinoquinazolines and anilinoquinolines. These derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs). The strategic placement of the methoxy and methyl groups on the aniline ring often contributes to favorable binding interactions within the ATP-binding pocket of these kinases.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of representative anilinoquinazoline and anilinoquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological function, are summarized below.

| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Anilinoquinazoline | 19g | H1975 (Non-small cell lung cancer) | 0.11 | Gefitinib | 1.23 |

| Anilinoquinazoline | 19c | H1975 (Non-small cell lung cancer) | Potent | Gefitinib | 1.23 |

| Anilinoquinazoline | 19d | H1975 (Non-small cell lung cancer) | Potent | Gefitinib | 1.23 |

| Anilinoquinazoline | 19f | H1975 (Non-small cell lung cancer) | Potent | Gefitinib | 1.23 |

| Anilinoquinazoline | 19h | H1975 (Non-small cell lung cancer) | Potent | Gefitinib | 1.23 |

| Anilinoquinazoline | 15a | EGFR Kinase Assay | 0.13 | - | - |

| Anilinoquinazoline | 15a | VEGFR-2 Kinase Assay | 0.56 | - | - |

| Anilinoquinazoline | 15b | EGFR Kinase Assay | 0.15 | - | - |

| Anilinoquinazoline | 15b | VEGFR-2 Kinase Assay | 1.81 | - | - |

| Anilinoquinazoline | 15b | HT-29 (Colon cancer) | 5.27 | - | - |

| Anilinoquinazoline | 15b | MCF-7 (Breast cancer) | 4.41 | - | - |

| Anilinoquinazoline | 15b | H460 (Large cell lung cancer) | 11.95 | - | - |

| Anilinoquinazoline | 15e | EGFR Kinase Assay | 0.69 | - | - |

| Anilinoquinazoline | 15e | VEGFR-2 Kinase Assay | 0.87 | - | - |

Signaling Pathway Inhibition

The anticancer effects of these derivatives are primarily attributed to their ability to block the phosphorylation and subsequent activation of EGFR and VEGFR-2. This disruption of the signaling cascade can halt cell proliferation, induce apoptosis, and inhibit angiogenesis.

Methoxy Amino Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure, have also been synthesized from 5-methoxy-2-methylaniline and demonstrate notable anticancer properties.

Quantitative Anticancer Activity Data

| Compound Class | Derivative | Target Cell Line | IC50 (µg/mL) |

| Methoxy Amino Chalcone | Compound 7 | T47D (Breast cancer) | 5.28 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., H1975, HepG2, SMMC-7721, T47D)

-

Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

5-Methoxy-2-methylaniline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested during the logarithmic growth phase, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Gefitinib, Doxorubicin) are also included. The plates are then incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: A New Frontier

Beyond their anticancer potential, derivatives of 5-methoxy-2-methylaniline are also being explored for their antimicrobial properties. Quinoxaline and methoxy amino chalcone derivatives have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi.

Quinoxaline and Methoxy Amino Chalcone Derivatives

The incorporation of the 5-methoxy-2-methylaniline scaffold into quinoxaline and chalcone structures has yielded compounds with promising antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) |

| Methoxy Amino Chalcone | Compound 4 | Escherichia coli ATCC 25923 | Comparable to Sulfamerazine/Sulfadiazine |

| Methoxy Amino Chalcone | Compound 4 | Staphylococcus aureus ATCC 25922 | Comparable to Sulfamerazine/Sulfadiazine |

| Methoxy Amino Chalcone | Compound 4 | Candida albicans ATCC 10231 | Comparable to Sulfamerazine/Sulfadiazine |

| Quinoxaline Derivative | Generic | Methicillin-Resistant S. aureus (MRSA) | 1-4 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

5-Methoxy-2-methylaniline derivatives (dissolved in a suitable solvent like DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared directly in the microtiter plates using the appropriate broth.

-

Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of 5-methoxy-2-methylaniline represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The data presented herein underscore the potent inhibitory activities of these molecules against key cellular targets and pathogenic microorganisms. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these derivatives.

Future research should focus on expanding the structure-activity relationship (SAR) studies to design more potent and selective inhibitors. Furthermore, in vivo efficacy and toxicity studies are crucial next steps to translate the promising in vitro results into clinically viable therapeutic candidates. The continued exploration of the 5-methoxy-2-methylaniline scaffold is poised to yield novel and effective treatments for a range of human diseases.

The Versatile Building Block: A Technical Guide to 5-Methoxy-2-methylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel functional molecules. Among these, substituted anilines represent a critical class of intermediates, prized for their versatility in constructing a diverse array of complex structures. This technical guide focuses on the utility of 5-Methoxy-2-methylaniline as a key building block, exploring its chemical properties, reactivity, and its application in the synthesis of biologically active compounds, with a particular emphasis on the development of kinase inhibitors for targeted cancer therapy.

Physicochemical Properties and Reactivity Profile

5-Methoxy-2-methylaniline, also known as 6-methyl-m-anisidine, is a crystalline solid at room temperature. Its chemical structure, featuring an electron-donating methoxy group and a methyl group on the aromatic ring, significantly influences its reactivity in various organic transformations. The presence of the amine functionality makes it a potent nucleophile, while the aromatic ring is amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of 5-Methoxy-2-methylaniline

| Property | Value |

| CAS Number | 50868-72-9 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Melting Point | 43-46 °C |

| Boiling Point | 253 °C |

| Solubility | Slightly soluble in water |

| Appearance | White to gray to tan crystalline powder |

Core Synthetic Applications: A Gateway to Bioactive Molecules

The strategic positioning of the methoxy, methyl, and amino groups on the aniline ring makes 5-Methoxy-2-methylaniline a valuable precursor for the synthesis of a range of heterocyclic and biaryl structures, many of which are scaffolds for potent therapeutic agents.

Synthesis of Kinase Inhibitors: Targeting the VEGFR-2 Signaling Pathway

A significant application of anilines with a similar substitution pattern to 5-Methoxy-2-methylaniline is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy in cancer therapy.

While direct synthesis of a marketed drug from 5-Methoxy-2-methylaniline is not prominently documented, the synthesis of the structurally analogous and pharmacologically important compound, 5-(ethylsulfonyl)-2-methoxyaniline , serves as an exemplary case study. This compound is a key intermediate in the synthesis of potent VEGFR-2 inhibitors.[2][3] The multi-step synthesis highlights the utility of the core scaffold and provides a blueprint for the types of transformations that can be applied.

Key Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving aniline scaffolds, adaptable for 5-Methoxy-2-methylaniline, to generate precursors for bioactive molecules.

Synthesis of a Key VEGFR-2 Inhibitor Precursor: 5-(Ethylsulfonyl)-2-methoxyaniline

This protocol details the synthesis of a key precursor for VEGFR-2 inhibitors, demonstrating a pathway that can be conceptually adapted for derivatives of 5-Methoxy-2-methylaniline.[3]

Experimental Workflow for the Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

Caption: Synthetic pathway for 5-(ethylsulfonyl)-2-methoxyaniline.

Protocol:

-

Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene: 1-(Ethylsulfonyl)-4-methoxybenzene (14.92 g, 74.5 mmol) is portionwise dissolved in a mixture of concentrated nitric acid. The reaction mixture is heated to 100 °C for 2 hours. After cooling, the mixture is poured into ice-cold water, and the precipitated yellow solid is collected and washed.[3]

-

Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline: 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene (6.38 g, 26.0 mmol) is dissolved in ethanol (150 mL). A catalytic amount of 10% Pd/C (64 mg) is added. The mixture is stirred under a hydrogen atmosphere at 34 °C for 2 days. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final product.[3]

Table 2: Quantitative Data for the Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline [3]

| Step | Product | Starting Material | Reagents | Yield |

| 1 | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | 1-(Ethylsulfonyl)-4-methoxybenzene | conc. HNO₃ | 73% |

| 2 | 5-(Ethylsulfonyl)-2-methoxyaniline | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | H₂, 10% Pd/C | 90% |

Palladium-Catalyzed Cross-Coupling Reactions

To further functionalize the 5-Methoxy-2-methylaniline core, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools. These reactions allow for the formation of C-C and C-N bonds, respectively, enabling the synthesis of complex biaryl and arylamine structures.

General Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Protocol for Suzuki-Miyaura Coupling (Hypothetical Example):

This protocol describes a general procedure for the Suzuki coupling of a hypothetical bromo-derivative of 5-Methoxy-2-methylaniline with an arylboronic acid.

-

Reaction Setup: To a round-bottom flask, add bromo-5-methoxy-2-methylaniline (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq). Add a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and a phosphine ligand (e.g., PPh₃, 6 mol%).

-

Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent mixture (e.g., toluene/dioxane/water). Heat the mixture to 90-100 °C and stir for 12-24 hours.

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]

Biological Significance: The VEGFR-2 Signaling Pathway

The inhibition of the VEGFR-2 signaling pathway is a key mechanism of action for many targeted anticancer therapies. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[5][6]

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Compounds derived from the 5-Methoxy-2-methylaniline scaffold can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and blocking the downstream signaling cascade. This inhibition of angiogenesis can effectively starve tumors of the nutrients and oxygen they need to grow.

Conclusion

5-Methoxy-2-methylaniline is a valuable and versatile building block in organic synthesis, offering multiple reaction sites for functionalization. Its utility is particularly evident in the synthesis of heterocyclic and biaryl compounds with significant biological activity. The structural similarity of its derivatives to known kinase inhibitors, particularly those targeting the VEGFR-2 signaling pathway, underscores its importance for researchers and professionals in the field of drug discovery and development. The synthetic protocols and pathways outlined in this guide provide a foundational understanding for the strategic use of 5-Methoxy-2-methylaniline in the creation of novel and potent therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 6. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations on the Electronic Structure of 5-Methoxy-2-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 5-Methoxy-2-methylaniline. This compound, a substituted aniline derivative, is of significant interest in medicinal chemistry and materials science due to its potential applications derived from its specific electronic characteristics. This document outlines the standard computational protocols, including Density Functional Theory (DFT), for calculating key electronic descriptors. It presents a structured approach to data analysis and visualization, crucial for understanding molecular reactivity and guiding experimental research. While specific experimental data for 5-Methoxy-2-methylaniline is not extensively available in the public domain, this guide leverages findings from studies on structurally analogous compounds to provide a robust comparative framework.

Introduction

5-Methoxy-2-methylaniline (also known as 5-Methoxy-o-toluidine) is an aromatic amine whose chemical properties are dictated by the interplay of the electron-donating methoxy (-OCH3) and methyl (-CH3) groups, and the amino (-NH2) group attached to the benzene ring.[1][2][3] Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential as a precursor in the synthesis of pharmaceuticals and other advanced materials.[4] Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to investigate molecular properties at the atomic level.

This guide details the application of Density Functional Theory (DFT), a widely used computational method, to analyze the electronic properties of 5-Methoxy-2-methylaniline. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charge distribution are discussed. These descriptors are fundamental in predicting chemical reactivity, kinetic stability, and the nature of intermolecular interactions.[5][6][7]

Computational Methodology

The following section outlines a standard and robust computational protocol for determining the electronic properties of 5-Methoxy-2-methylaniline. This methodology is based on well-established practices in the field of computational chemistry for similar aniline derivatives.[4][8]

Molecular Geometry Optimization

The initial and most critical step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on the potential energy surface.[4]

-

Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its excellent performance in describing the electronic structure of organic molecules.[5]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling systems with lone pairs and potential non-covalent interactions.[5][9]

Vibrational Frequency Calculations

To confirm that the optimized geometry represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure on the potential energy surface.[4]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated using the same DFT method (B3LYP/6-311++G(d,p)). These properties provide deep insights into the molecule's behavior.

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.[5][10]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. Electronegative atoms typically exhibit negative potential (red), while electropositive regions, such as around hydrogen atoms, show positive potential (blue).[7][11]

-

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electron distribution and identifying charge localization within the molecule.[7]

Data Presentation

The quantitative data obtained from the theoretical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following tables provide a template for presenting the calculated electronic properties of 5-Methoxy-2-methylaniline.

Table 1: Calculated Energies of Frontier Molecular Orbitals

| Parameter | Energy (eV) |

| HOMO Energy | [Illustrative Value] |

| LUMO Energy | [Illustrative Value] |

| HOMO-LUMO Gap | [Illustrative Value] |

Table 2: Global Reactivity Descriptors

| Parameter | Value |

| Ionization Potential (I) | [Illustrative Value] |

| Electron Affinity (A) | [Illustrative Value] |

| Electronegativity (χ) | [Illustrative Value] |

| Chemical Hardness (η) | [Illustrative Value] |

| Chemical Softness (S) | [Illustrative Value] |

| Electrophilicity Index (ω) | [Illustrative Value] |

Table 3: Mulliken Atomic Charges (Selected Atoms)

| Atom | Charge (a.u.) |

| C1 | [Illustrative Value] |

| C2 | [Illustrative Value] |

| C3 | [Illustrative Value] |

| C4 | [Illustrative Value] |

| C5 | [Illustrative Value] |

| C6 | [Illustrative Value] |

| N7 | [Illustrative Value] |

| O8 | [Illustrative Value] |

| C(methyl) | [Illustrative Value] |

| C(methoxy) | [Illustrative Value] |

Note: The values in these tables are illustrative and would be populated with the results from the actual quantum chemical calculations.

Visualizations

Visual representations are essential for conveying complex theoretical concepts. The following sections provide diagrams generated using the DOT language to illustrate key workflows and relationships.

Computational Workflow

The logical flow of the computational analysis is depicted in the following diagram.

Relationship between Electronic Properties and Molecular Behavior

The following diagram illustrates the interconnectedness of the calculated electronic properties and their implications for the molecule's chemical behavior.

Conclusion

Theoretical calculations provide a powerful lens through which to examine the electronic structure of 5-Methoxy-2-methylaniline. By employing robust computational methodologies such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to obtain detailed insights into the molecule's frontier molecular orbitals, charge distribution, and reactivity. The systematic approach to data presentation and visualization outlined in this guide facilitates a deeper understanding of the structure-property relationships that govern the behavior of this important molecule. This theoretical framework is invaluable for guiding the rational design of new molecules with tailored properties for applications in drug development and materials science.

References

- 1. 5-Methoxy-o-toluidine | C8H11NO | CID 99500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-2-methylaniline | 50868-72-9 | FM68064 [biosynth.com]

- 3. 5-Methoxy-2-methylaniline | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(5-methoxy-2-methylphenyl)acetamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(5-methoxy-2-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The protocol outlines the acetylation of 5-Methoxy-2-methylaniline, offering a robust and reproducible method for laboratory-scale synthesis.

Introduction

N-(5-methoxy-2-methylphenyl)acetamide is an aromatic amide that serves as a key building block in the development of various organic molecules. Its structure, featuring a substituted phenyl ring with methoxy and methyl groups, makes it a versatile precursor for the synthesis of more complex compounds with potential biological activities. The synthesis described herein is a classic example of N-acetylation, a fundamental transformation in organic chemistry.

The reaction involves the treatment of 5-Methoxy-2-methylaniline with an acetylating agent, typically acetic anhydride. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of an amide bond and the release of acetic acid as a byproduct. The reaction is generally high-yielding and proceeds under mild conditions.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of N-(5-methoxy-2-methylphenyl)acetamide from 5-Methoxy-2-methylaniline and acetic anhydride.

Materials:

-

5-Methoxy-2-methylaniline

-

Acetic anhydride

-

Dichloromethane (DCM) or Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-2-methylaniline (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of aniline). Stir the solution at room temperature until the aniline is completely dissolved.

-

Acetylation: To the stirred solution, slowly add acetic anhydride (1.1 eq) dropwise at room temperature. The reaction is typically exothermic. Maintain the temperature between 20-30 °C, using a water bath for cooling if necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion of the reaction, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and deionized water (2 x 20 mL) to neutralize and remove excess acetic acid and anhydride.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude N-(5-methoxy-2-methylphenyl)acetamide by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-(5-methoxy-2-methylphenyl)acetamide.

| Parameter | Value | Reference |

| Reactants | ||

| 5-Methoxy-2-methylaniline | 1.0 eq | [1] |

| Acetic Anhydride | 1.1 eq | [2] |

| Reaction Conditions | ||

| Solvent | Dichloromethane or Glacial Acetic Acid | [3] |

| Temperature | Room Temperature (20-30 °C) | [3] |

| Reaction Time | 1-2 hours | [2] |

| Product Characterization | ||

| Appearance | White to off-white solid | |

| Melting Point | ~100-110 °C | [3] |

| Yield | ||

| Typical Yield | 60-80% | [3] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted: 7.8-8.2 (s, 1H, NH), 6.7-7.2 (m, 3H, Ar-H), 3.79 (s, 3H, OCH₃), 2.18 (s, 3H, Ar-CH₃), 2.15 (s, 3H, COCH₃) | |

| IR (KBr) ν (cm⁻¹) | Characteristic Peaks: 3280-3300 (N-H stretch), 1660-1670 (C=O, Amide I), 1530-1550 (N-H bend, Amide II), 1240-1260 (C-O stretch, methoxy) | [4] |

Note: Predicted ¹H NMR data is based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(5-methoxy-2-methylphenyl)acetamide.

Caption: Experimental workflow for the synthesis of N-(5-methoxy-2-methylphenyl)acetamide.

Logical Relationship of Reaction Components

The diagram below outlines the logical relationship between the reactants, reagents, and products in the acetylation reaction.

Caption: Logical relationship of components in the acetylation of 5-Methoxy-2-methylaniline.

References

The Versatile Role of 5-Methoxy-2-methylaniline in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

5-Methoxy-2-methylaniline, a readily available aromatic amine, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring both an electron-donating methoxy group and a methyl group, influences the regioselectivity and reactivity in various cyclization reactions, leading to the formation of quinolines, acridines, and indoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of such compounds from 5-Methoxy-2-methylaniline.

Application in Quinoline Synthesis

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs. The presence of the methoxy and methyl groups on the aniline precursor directly influences the substitution pattern of the resulting quinoline ring, which in turn can significantly impact its biological activity. Several classical named reactions can be employed to synthesize quinoline derivatives from 5-Methoxy-2-methylaniline.

Skraup Synthesis of 6-Methoxy-8-methylquinoline

The Skraup synthesis is a robust method for the preparation of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2] Using 5-Methoxy-2-methylaniline, this reaction is expected to yield 6-Methoxy-8-methylquinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.[2]

Experimental Protocol: Skraup Synthesis

A general procedure adapted for the synthesis of 6-methoxyquinoline involves the following steps[3]:

-

In a reaction vessel, combine 5-Methoxy-2-methylaniline, glycerol, p-methoxy nitrobenzene (as an oxidizing agent), ferrous sulfate, and boric acid.

-

Slowly add concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to 140°C and maintain at reflux for 8-8.5 hours.

-

After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution to a pH of 5.5.

-

The resulting mixture is then subjected to extraction with ethyl acetate.

-

The organic layers are combined, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved through column chromatography or recrystallization.

Quantitative Data for Related Quinolines

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 6-Methoxy-4-phenylquinoline | 8.77 (d, J = 4.4 Hz, 1H), 8.06 (d, J = 9.1 Hz, 1H), 7.51-7.41 (m, 2H), 7.37 (dd, J = 9.2, 2.8 Hz, 1H), 7.30-7.21 (m, 2H), 7.14-6.99 (m, 2H), 3.90 (s, 3H), 3.80 (s, 3H) | 159.7, 157.8, 147.5, 146.8, 144.8, 131.2, 130.6, 130.5, 127.8, 121.64, 121.58, 114.1, 103.7, 55.4, 55.3 |

| 6-Methoxy-3-methyl-4-phenylquinoline | 8.70 (s, 1H), 8.01 (d, J = 9.1 Hz, 1H), 7.57-7.49 (m, 2H), 7.49-7.43 (m, 1H), 7.32-7.22 (m, 3H), 6.69 (d, J = 2.8 Hz, 1H), 3.67 (s, 3H), 2.22 (s, 3H) | 157.7, 150.2, 145.0, 143.0, 137.1, 130.8, 129.1, 128.6, 128.5, 128.2, 127.8, 120.3, 104.0, 55.2, 17.6 |

| 2-chloro-3-ethynyl-6-methoxy quinoline | 3.48 (s, 1H), 3.92 (s, 3H), 7.02 (d, J= 2.4 Hz, 1H), 7.36-7.37 (m, 1H), 7.89 (d, J=9.3 Hz, 1H), 8.22 (s, 1H) | 55.6, 79.0, 83.8, 104.6, 116.8, 124.7, 127.4, 129.8, 141.2, 142.7, 147.8, 158.5 |

| 2-chloro-3-ethynyl-8-methoxy quinoline | 3.49 (s, 1H), 4.06 (s, 3H), 7.10 (d, J=7.5 Hz, 1H), 7.34 (d, J=8.1 Hz, 1H), 7.47-7.52 (m, 1H), 8.30 (s, 1H) | 56.1, 78.2, 84.1, 109.7, 118.8, 126.6, 126.7, 127.9, 130.8, 142.5, 145.0, 155.8 |

Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a versatile route to substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[6][7][8] When 5-Methoxy-2-methylaniline is reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, it is expected to yield a 2,8-dimethyl-6-methoxyquinoline. The reaction is typically acid-catalyzed and proceeds via a Michael addition, followed by cyclization and oxidation.[6][9]

Experimental Protocol: Doebner-von Miller Reaction

A general procedure involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[10]

-

To a stirred solution of the aniline (e.g., 2-methoxyaniline) in acetic acid, an activating agent (e.g., activated "silferc" - ferric chloride on silica) is added under a nitrogen atmosphere.

-

The α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone) is added slowly.

-

The reaction mixture is heated (e.g., to 70-75°C) for a specified time.

-

A Lewis acid (e.g., anhydrous zinc chloride) is added, and the mixture is refluxed for an additional period.

-

Work-up involves neutralization, extraction, and purification by column chromatography.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[11][12] The reaction of 5-Methoxy-2-methylaniline with a β-diketone like acetylacetone would be expected to yield a 2,4-dimethyl-6-methoxy-8-methylquinoline. The use of methoxy-substituted anilines can influence the regioselectivity of the cyclization step.[11]

Experimental Protocol: Combes Synthesis

The general principle involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[2][12]

-

The aromatic amine and the β-diketone are mixed in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

-

The mixture is heated to facilitate the condensation and subsequent cyclization.

-

The reaction progress is monitored by techniques like TLC.

-

Upon completion, the reaction mixture is cooled and neutralized.

-

The product is isolated by extraction and purified by chromatography or recrystallization.

Application in Acridine Synthesis

Acridines are another class of nitrogen-containing heterocycles with significant biological activities, particularly as anticancer agents. The Bernthsen acridine synthesis is a classical method for their preparation.

Bernthsen Acridine Synthesis

This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures.[13] To synthesize an acridine derivative from 5-Methoxy-2-methylaniline, it would first need to be converted to a diarylamine.

Experimental Protocol: Bernthsen Acridine Synthesis

A general procedure for this synthesis is as follows[13]:

-

A diarylamine is heated with a carboxylic acid (or its anhydride).

-

Zinc chloride is added as a catalyst and dehydrating agent.

-

The reaction mixture is heated to high temperatures (200-270°C) for an extended period (e.g., 24 hours).

-

Alternatively, polyphosphoric acid can be used at a lower temperature, though yields may be reduced.

-

Work-up involves treating the reaction mixture with aqueous base and extracting the product.

Application in Indole Synthesis

The indole scaffold is a ubiquitous feature in many biologically active natural products and pharmaceuticals. The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system.

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[14] To utilize 5-Methoxy-2-methylaniline in this synthesis, it must first be converted to the corresponding phenylhydrazine derivative. The subsequent reaction with an appropriate carbonyl compound would lead to a methoxy- and methyl-substituted indole.

Experimental Protocol: Fischer Indole Synthesis

A general procedure for the Fischer indole synthesis is as follows:

-

The phenylhydrazine derivative is reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂).

-

The reaction mixture is typically heated to facilitate the formation of the phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.

-

The product is isolated by neutralization, extraction, and purified by chromatography or recrystallization.

Biological Activities of Derived Heterocycles

Heterocyclic compounds derived from 5-Methoxy-2-methylaniline, particularly quinolines, are of great interest due to their potential as therapeutic agents.

Anticancer Activity

Quinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[15][16][17][18] The substitution pattern on the quinoline ring, which is dictated by the starting aniline, plays a crucial role in determining the efficacy and selectivity of these compounds against different cancer cell lines.[19]

Antimicrobial Activity

Quinolines and other heterocyclic compounds also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[6][20][21] The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens, and novel heterocyclic structures derived from 5-Methoxy-2-methylaniline could provide a promising avenue for the discovery of new antimicrobial drugs.

Visualizing Synthetic Pathways

To better understand the logical flow of synthesizing these heterocyclic compounds from 5-Methoxy-2-methylaniline, the following diagrams illustrate the general workflows.

Caption: General synthetic routes to quinolines from 5-Methoxy-2-methylaniline.

Caption: Pathways to acridines and indoles from 5-Methoxy-2-methylaniline derivatives.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. research.biust.ac.bw [research.biust.ac.bw]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. US20070123708A1 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. ijmphs.com [ijmphs.com]

- 18. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 20. heteroletters.org [heteroletters.org]

- 21. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 5-Methoxy-2-methylaniline as an Intermediate in Dye Manufacturing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylaniline is an aromatic amine that possesses the characteristic functional groups required for the synthesis of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants. The methoxy (-OCH₃) and methyl (-CH₃) substituents on the aniline ring can influence the final color, fastness, and other properties of the dye. This document provides a detailed overview of the potential application of 5-Methoxy-2-methylaniline as a diazo component in the manufacturing of azo dyes, including generalized experimental protocols and data for structurally related compounds.

Note on Data Availability: Extensive literature searches did not yield specific examples of dyes synthesized directly from 5-Methoxy-2-methylaniline. However, its isomers, such as 2-Methoxy-5-methylaniline (p-Cresidine), and related methoxy anilines are widely used in the dye industry. The principles and protocols described herein are based on these closely related compounds and are expected to be applicable to 5-Methoxy-2-methylaniline with minor modifications.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from a primary aromatic amine like 5-Methoxy-2-methylaniline is a two-step process:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at a low temperature (0-5 °C).

-

Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo dye.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes. These can be adapted for the use of 5-Methoxy-2-methylaniline as the diazo component.

Protocol 1: Synthesis of a Monoazo Dye using a Naphthol Coupling Component

This protocol is based on the synthesis of related methoxy aniline dyes.

Materials:

-

5-Methoxy-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Urea

-

2-Naphthol (or other suitable coupling component)

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Ethanol or Methanol (for recrystallization)

-

Distilled Water

-

Ice

Procedure:

Step 1: Diazotization of 5-Methoxy-2-methylaniline

-

In a 250 mL beaker, dissolve a specific molar equivalent of 5-Methoxy-2-methylaniline in a solution of concentrated HCl or H₂SO₄ and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine solution over a period of 20-30 minutes, ensuring the temperature does not rise above 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Destroy the excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative. The resulting solution contains the diazonium salt of 5-Methoxy-2-methylaniline.

Step 2: Azo Coupling

-

In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

Maintain the temperature below 5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

-

Adjust the pH of the reaction mixture as needed to facilitate precipitation.

Step 3: Isolation and Purification

-

Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the dye cake with a cold saturated sodium chloride solution to remove impurities, followed by a wash with cold distilled water.

-

Dry the crude dye in an oven at 60-80 °C.

-

Recrystallize the dried dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure azo dye.

Characterization:

The purified dye can be characterized by techniques such as:

-

Melting Point Determination

-

Thin Layer Chromatography (TLC) for purity assessment

-

UV-Visible Spectroscopy to determine the maximum absorption wavelength (λmax)

-

Fourier-Transform Infrared (FTIR) Spectroscopy to identify functional groups

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation

Data Presentation

| Dye Structure (from 2-Methoxy-5-nitroaniline) | Coupling Component | Yield (%) | Color | λmax (nm) |

| 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene | 1-hydroxynaphthalene | 78 | - | - |

| - | N-phenylnaphthylamine | 58 | Brown | - |

Data extracted from a study on monoazo disperse dyes derived from 2-Methoxy-5-nitroaniline.[1]

Mandatory Visualizations

Experimental Workflow for Azo Dye Synthesis

Caption: Workflow for the synthesis of an azo dye from 5-Methoxy-2-methylaniline.

Signaling Pathways

The core requirement for diagrams of signaling pathways is noted. However, the primary application of dyes synthesized from intermediates like 5-Methoxy-2-methylaniline is in the coloration of materials such as textiles. These are industrial chemicals, and the available scientific literature does not indicate their use or interaction with biological signaling pathways in the context of drug development. Therefore, a signaling pathway diagram is not applicable to this topic. These compounds are generally not developed for pharmaceutical applications where such pathways would be relevant.

Conclusion